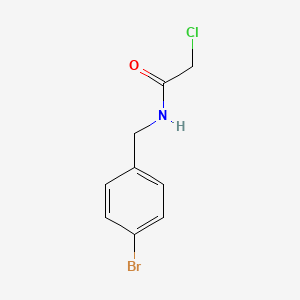

N-(4-bromobenzyl)-2-chloroacetamide

Description

Reduction Strategies for 4-Bromobenzaldehyde (B125591)

A prominent method for synthesizing 4-bromobenzylamine (B181089) is through the reductive amination of 4-bromobenzaldehyde. This process involves the reaction of the aldehyde with an amine source in the presence of a reducing agent.

One effective approach utilizes a cobalt-based catalyst for the reductive amination of 4-bromobenzaldehyde with ammonia (B1221849) and hydrogen. researchgate.netchemicalbook.com In a typical procedure, the reaction is carried out in a stainless steel autoclave. 4-bromobenzaldehyde is combined with a catalyst, such as Co@NC-800, in ethanol (B145695), and aqueous ammonia is added. The reactor is then pressurized with hydrogen gas and heated. chemicalbook.com This in situ generation of cobalt nanoparticles from molecularly defined complexes has proven to be an efficient and selective method. researchgate.net

Another strategy involves a two-step process beginning with the formation of an oxime from 4-bromobenzaldehyde. The aldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium hydroxide (B78521) to yield 4-bromobenzaldehyde oxime. This intermediate is then subjected to hydrogenation to produce 4-bromobenzylamine.

Furthermore, reductive amination can be accomplished using sodium borohydride (B1222165) (NaBH₄) in the presence of a cation exchange resin like DOWEX(R)50WX8 or with reagents like NaH₂PO₄·H₂O. redalyc.orgorientjchem.org These methods offer high efficiency and straightforward work-up procedures. redalyc.org For instance, the reaction of 4-bromobenzaldehyde with aniline (B41778) using NaBH₄ and NaH₂PO₄·H₂O in THF under reflux conditions yields N-(4-bromobenzyl)aniline in good yield. orientjchem.org

Table 1: Reductive Amination of 4-Bromobenzaldehyde

| Amine Source | Reducing System | Solvent | Conditions | Product | Yield (%) | Reference |

| Ammonia | Co@NC-800, H₂ | Ethanol | 130°C, 1 MPa H₂ | 4-Bromobenzylamine | 91 | chemicalbook.com |

| Aniline | NaBH₄, NaH₂PO₄·H₂O | THF | Reflux | N-(4-bromobenzyl)aniline | 88 | orientjchem.org |

| 4-Methoxyaniline | NaBH₄, NaH₂PO₄·H₂O | THF | Reflux | N-(4-bromobenzyl)-4-methoxyaniline | 90 | orientjchem.org |

| 4-Bromoaniline (B143363) | NaBH₄, NaH₂PO₄·H₂O | THF | Reflux | N-(4-bromobenzyl)-4-bromoaniline | 90 | orientjchem.org |

Amination Reactions of 4-Bromobenzyl Halides

An alternative route to 4-bromobenzylamine involves the amination of 4-bromobenzyl halides, such as 4-bromobenzyl chloride or 4-bromobenzyl bromide. This nucleophilic substitution reaction is typically performed in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) with a base. fishersci.co.uk

For instance, the reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of 4-bromobenzyl cyanide, which can then be reduced to 4-bromobenzylamine. youtube.com It is important to note that the bromine atom directly attached to the benzene (B151609) ring is generally unreactive towards nucleophilic substitution under these conditions due to partial double bond character from resonance. youtube.com

The alkylation of amines with alkyl halides is a well-established method, though it can sometimes lead to overalkylation. fishersci.co.uklibretexts.org To circumvent this, using the azide (B81097) ion as a nucleophile followed by reduction offers a cleaner pathway to the primary amine. libretexts.org

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRICKEUKTMNBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2 Chloroacetyl Chloride

2-Chloroacetyl chloride is the acylating agent required for the formation of the amide bond in N-(4-bromobenzyl)-2-chloroacetamide. It is a bifunctional compound that serves as a valuable building block in organic synthesis. wikipedia.org

Industrially, 2-chloroacetyl chloride can be produced through several methods, including the carbonylation of methylene (B1212753) chloride, the oxidation of vinylidene chloride, or the addition of chlorine to ketene. wikipedia.org A common laboratory and industrial preparation involves the reaction of chloroacetic acid with a chlorinating agent such as thionyl chloride, phosphorus trichloride (B1173362), phosphorus pentachloride, or phosgene. wikipedia.orgchemicalbook.com

Another synthetic route involves the reaction of chloroacetic acid with benzoyl trichloride in the presence of a catalyst like zinc oxide. The mixture is heated, and upon completion, the desired 2-chloroacetyl chloride is isolated via vacuum rectification. patsnap.com

Mechanistic Investigations of N 4 Bromobenzyl 2 Chloroacetamide Chemical Reactivity

Electrophilic Nature of the Chloroacetamide Functionality

The chloroacetamide portion of the molecule is characterized by a carbon-chlorine bond at the α-position to a carbonyl group, which imparts a significant electrophilic character to this carbon atom. This electrophilicity is the primary driver for a variety of chemical transformations.

Nucleophilic Displacement at the Alpha-Carbon

The α-carbon in N-(4-bromobenzyl)-2-chloroacetamide is highly susceptible to nucleophilic attack. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion. researchgate.netresearchgate.net The general mechanism for this reaction involves the backside attack of the nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon were chiral.

The reactivity of the α-carbon as an electrophile is a common feature of α-halo carbonyl compounds. nih.gov The presence of the halogen atom polarizes the C-Cl bond, creating a partial positive charge on the carbon and making it an attractive site for electron-rich species. nih.gov

Role of Adjacent Carbonyl in Activating the Halogen

The adjacent carbonyl group plays a crucial role in activating the α-carbon towards nucleophilic substitution. This activation occurs through two primary mechanisms:

Inductive Effect: The electronegative oxygen atom of the carbonyl group withdraws electron density from the α-carbon through the sigma bond network. This inductive withdrawal further increases the partial positive charge on the α-carbon, enhancing its electrophilicity.

Transition State Stabilization: During the SN2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. The p-orbitals of the adjacent carbonyl group can overlap with the developing p-orbital on the α-carbon in the transition state. This orbital overlap allows for the delocalization of the negative charge of the incoming nucleophile, thereby stabilizing the transition state and lowering the activation energy of the reaction.

Computational studies on related SN2 reactions have provided detailed insights into the potential energy surfaces, including the structures of reactants, transition states, and products. researchgate.netsciforum.netmdpi.com These studies confirm that the energy barrier for the displacement of the halide is significantly influenced by the electronic environment around the reaction center.

Influence of the 4-Bromobenzyl Moiety on Reactivity and Selectivity

The 4-bromobenzyl group attached to the nitrogen atom is not merely a passive spectator in the reactions of this compound. It exerts both electronic and steric effects that modulate the reactivity of the molecule.

Electronic Effects of the Bromine Substituent

The bromine atom at the para position of the benzyl (B1604629) ring influences the reactivity of the molecule primarily through its inductive and resonance effects.

Inductive Effect: Bromine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the benzyl ring and the methylene (B1212753) bridge to the amide nitrogen. By withdrawing electron density from the nitrogen, the bromine atom can influence the electron density on the carbonyl group and, to a lesser extent, the α-carbon.

Steric Considerations in Reaction Pathways

The 4-bromobenzyl group can also exert steric hindrance, which can affect the rate and selectivity of reactions. The benzyl group itself is bulkier than a simple alkyl group, and its presence can hinder the approach of nucleophiles to the electrophilic α-carbon.

The degree of steric hindrance can influence the relative rates of reaction with different nucleophiles. Bulky nucleophiles will experience greater steric repulsion from the 4-bromobenzyl group, leading to slower reaction rates compared to smaller nucleophiles.

Furthermore, in cases where multiple reaction pathways are possible, steric hindrance can play a role in determining the product distribution. For instance, if a competing reaction were to occur at the carbonyl carbon, the steric bulk of the 4-bromobenzyl group would influence the accessibility of this site. However, for typical nucleophilic substitution reactions at the α-carbon, the primary steric interaction is between the nucleophile and the substituents attached to the amide nitrogen. Dynamic NMR spectroscopy has been used to study the rotational energy barriers in related N-cycloalkenyl-N-benzyl α-haloacetamides, providing insights into the conformational dynamics that can influence reactivity. acs.org

Reaction Kinetics and Thermodynamic Studies

Detailed experimental kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the public literature. However, based on studies of analogous α-chloroacetamides, it is possible to predict the general kinetic and thermodynamic behavior. nih.gov

The nucleophilic substitution reaction at the α-carbon is expected to follow second-order kinetics, being first order in both the substrate and the nucleophile. The rate law can be expressed as:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles would lead to a larger rate constant. Polar aprotic solvents are generally good media for SN2 reactions.

The thermodynamic parameters for the reaction, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), would provide further insight into the reaction mechanism. For a typical SN2 reaction, one would expect a moderately positive ΔH‡, reflecting the energy required to break the C-Cl bond and overcome steric repulsions. The ΔS‡ is expected to be negative, as the transition state is more ordered than the reactants, with two molecules coming together to form a single activated complex.

To illustrate the expected influence of substituents on the reactivity of related compounds, the following table presents hypothetical relative rate data for the reaction of para-substituted N-benzyl-2-chloroacetamides with a common nucleophile. This data is based on general principles of electronic effects in SN2 reactions.

| Substituent (X) on N-(4-X-benzyl)-2-chloroacetamide | Hammett Substituent Constant (σₚ) | Expected Relative Rate (kₓ/kₙ) |

| -OCH₃ | -0.27 | < 1 |

| -CH₃ | -0.17 | < 1 |

| -H | 0.00 | 1 |

| -Br | +0.23 | > 1 |

| -NO₂ | +0.78 | >> 1 |

This table is illustrative and based on the expected electronic effects on the SN2 transition state. Actual experimental data may vary.

Solvent Effects on Reaction Mechanisms and Rates

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and its rate, particularly for nucleophilic substitution reactions, which are characteristic of this compound. The replacement of the chlorine atom by a nucleophile is a key reaction for this class of compounds. researchgate.net The effect of the solvent is primarily due to its ability to solvate the reactants and the transition state.

The nucleophilic substitution at the α-carbon of this compound can proceed through different mechanisms, most commonly the S(_N)2 (bimolecular nucleophilic substitution) pathway. In an S(_N)2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. The solvent's polarity, protic or aprotic nature, and its ability to form hydrogen bonds can significantly influence the reaction rate.

Protic vs. Aprotic Solvents:

Protic solvents , such as water, alcohols, and carboxylic acids, have a hydrogen atom bonded to an electronegative atom and can form hydrogen bonds. They are generally effective at solvating both cations and anions. In the context of an S(_N)2 reaction with an anionic nucleophile, protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and thus slow down the reaction rate.

Aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), lack a hydrogen atom bonded to an electronegative atom and cannot act as hydrogen bond donors. Polar aprotic solvents are particularly effective at solvating cations, leaving the anionic nucleophile relatively "naked" and more reactive. Consequently, S(_N)2 reactions are often faster in polar aprotic solvents.

The choice of solvent is a critical parameter in optimizing synthetic yields and reaction times. researchgate.net For instance, the reaction of N-substituted chloroacetamides with indole (B1671886) derivatives is often carried out in DMF with a base like sodium hydride to facilitate the nucleophilic substitution. researchgate.net

Illustrative Table of Solvent Effects on S(_N)2 Reactions:

| Solvent Type | Example(s) | Effect on Nucleophile | Effect on Leaving Group Solvation | Overall Effect on S(_N)2 Rate |

| Polar Protic | Water, Ethanol (B145695) | Strong solvation, reduced nucleophilicity | Good | Generally slower |

| Polar Aprotic | DMSO, DMF, Acetone | Weak solvation, enhanced nucleophilicity | Moderate | Generally faster |

| Nonpolar | Hexane, Toluene | Poor solvation | Poor | Generally very slow |

Computational and Theoretical Studies of N 4 Bromobenzyl 2 Chloroacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For derivatives of N-phenyl-2-chloroacetamide, these methods have been employed to understand their biological activity.

Electronic Structure and Charge Distribution Analysis

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For related antipyrinyl-thiazole derivatives, which also contain an acetamide (B32628) linkage, FMO analysis has shown that the HOMO and LUMO energies are negative, indicating the stability of these compounds. mdpi.com It is expected that for N-(4-bromobenzyl)-2-chloroacetamide, the HOMO would be localized on the electron-rich bromobenzyl ring, while the LUMO would be centered on the chloroacetamide moiety, particularly the C-Cl bond, which can act as an electrophilic site.

Table 1: Predicted Frontier Molecular Orbital Properties (Note: This table is illustrative, based on general principles and data from analogous compounds, as specific published data for this compound is not available.)

| Parameter | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Energy | Relatively high (less negative) | Indicates potential for electron donation, likely from the bromobenzyl ring. |

| LUMO Energy | Relatively low (more negative) | Suggests susceptibility to nucleophilic attack, likely at the chloroacetyl group. |

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) surface maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor. youtube.com

For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and the chlorine atom, making them sites for electrophilic attack. The amide hydrogen and potentially parts of the benzyl (B1604629) group would exhibit a positive potential, indicating sites for nucleophilic interaction. The bromine atom would also influence the electrostatic potential of the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule over time. These simulations can reveal the preferred three-dimensional structures and the flexibility of different parts of the molecule. For a molecule like this compound, MD simulations could elucidate the rotational freedom around the various single bonds, such as the C-N bond of the amide and the bonds connecting the benzyl group to the nitrogen and the chloroacetyl group. The resulting conformational preferences are critical for understanding how the molecule might interact with a biological target.

Reaction Mechanism Predictions and Transition State Theory

Computational methods are also used to predict reaction mechanisms and calculate the energies of transition states. This compound is often used as a reactive intermediate in chemical syntheses. chemimpex.com The chlorine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic substitution. researchgate.net

Theoretical calculations could model the reaction pathway of this compound with various nucleophiles. Such studies would involve locating the transition state structure and calculating its energy, which would provide the activation energy for the reaction. This information is valuable for optimizing reaction conditions and understanding the reactivity of the compound.

In Silico Prediction of Molecular Interactions with Biomolecules

In silico techniques, particularly molecular docking, are widely used to predict how a molecule might bind to a biological target, such as an enzyme or a receptor. nih.govnih.gov These methods are a cornerstone of modern drug discovery.

In studies of structurally related compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, molecular docking has been used to predict their binding modes within the active sites of various proteins. nih.govnih.govresearchgate.net For this compound, a similar approach could be used to screen for potential biological targets. A molecular docking study would involve placing the 3D structure of the compound into the binding pocket of a target protein and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(substituted phenyl)-2-chloroacetamides |

Derivatization Strategies and Structure Activity Relationship Sar Studies for N 4 Bromobenzyl 2 Chloroacetamide Analogues

Modifications on the Bromobenzyl Moiety

The bromobenzyl portion of the molecule offers several avenues for chemical modification, primarily at the bromine-substituted position and through alterations of the substitution pattern on the aromatic ring.

The presence of a bromine atom on the benzyl (B1604629) ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for introducing a wide variety of substituents, thereby enabling extensive exploration of the chemical space around this part of the molecule.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or alkyl group. While specific examples of Suzuki-Miyaura coupling on N-(4-bromobenzyl)-2-chloroacetamide are not extensively documented in publicly available literature, the feasibility of this transformation is high, as demonstrated on analogous structures. For instance, Suzuki-Miyaura reactions have been successfully performed on unprotected ortho-bromoanilines and other bromo-substituted aromatic compounds, highlighting the robustness of this methodology. nih.gov The general applicability of this reaction makes it a valuable strategy for generating a library of analogues with diverse substitutions at the 4-position of the benzyl ring.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties, which can serve as isosteres for other functional groups or as handles for further chemical transformations. The introduction of an alkynyl group can influence the molecule's rigidity, electronic properties, and ability to interact with biological targets. Studies on related compounds, such as the Sonogashira coupling of 4-iodophenylacetic ethyl ester, demonstrate the utility of this reaction in modifying the phenylacetic acid core, a substructure of the target molecule. nih.gov The reaction is generally carried out under mild conditions and tolerates a variety of functional groups, making it suitable for the late-stage functionalization of complex molecules. wikipedia.orgorganic-chemistry.orglibretexts.org

The table below illustrates potential products from these cross-coupling reactions on this compound.

| Coupling Reaction | Reagent | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | N-(4-phenylbenzyl)-2-chloroacetamide |

| Suzuki-Miyaura | 3-Pyridylboronic acid | N-(4-(pyridin-3-yl)benzyl)-2-chloroacetamide |

| Sonogashira | Phenylacetylene | N-(4-(phenylethynyl)benzyl)-2-chloroacetamide |

| Sonogashira | Trimethylsilylacetylene | N-(4-((trimethylsilyl)ethynyl)benzyl)-2-chloroacetamide |

Altering the position and nature of substituents on the aromatic ring of the bromobenzyl moiety is a classical medicinal chemistry approach to probe the SAR. A study on a series of N-(substituted phenyl)-2-chloroacetamides revealed that the nature and position of the substituent significantly impact the antimicrobial activity of the compounds. nih.gov

In this study, various analogues with different substituents at the para- and meta-positions of the phenyl ring were synthesized and evaluated. The findings indicated that lipophilicity plays a crucial role in the biological activity, with halogenated p-substituted phenyl rings showing high activity. Specifically, N-(4-chlorophenyl)-, N-(4-fluorophenyl)-, and N-(3-bromophenyl) chloroacetamides were among the most active compounds, likely due to their enhanced ability to permeate the phospholipid bilayer of cell membranes. nih.gov N-(4-bromophenyl)-2-chloroacetamide itself demonstrated the highest lipophilicity among the tested compounds. nih.gov

The table below summarizes the findings for a selection of these analogues.

| Compound | Substituent on Phenyl Ring | Relative Antimicrobial Activity |

| N-(4-chlorophenyl)-2-chloroacetamide | 4-Cl | High |

| N-(4-fluorophenyl)-2-chloroacetamide | 4-F | High |

| N-(3-bromophenyl)-2-chloroacetamide | 3-Br | High |

| N-(4-bromophenyl)-2-chloroacetamide | 4-Br | High (high lipophilicity) |

| N-(4-hydroxyphenyl)-2-chloroacetamide | 4-OH | Low (low lipophilicity) |

| N-(4-acetylphenyl)-2-chloroacetamide | 4-COCH₃ | Moderate |

| N-(4-cyanophenyl)-2-chloroacetamide | 4-CN | Moderate |

These results underscore the importance of the electronic and steric properties of the substituents on the aromatic ring in modulating the biological activity of this compound analogues.

Modifications of the Acetamide (B32628) Linker

The acetamide linker, which connects the bromobenzyl moiety to the reactive chloroacetyl group, is another critical region for structural modification. Variations in its length and the incorporation of heteroatoms can significantly influence the molecule's conformation, flexibility, and interactions with biological targets.

The length of the alkyl chain in the acetamide linker can be systematically varied to optimize the distance and orientation between the aromatic ring and the reactive warhead. A study on a series of chloroacetamide analogues as covalent stabilizers of protein-protein interactions demonstrated that the linker length has a profound effect on their potency. tue.nl In this research, analogues with linker lengths varying from n=0 to n=3 carbons were synthesized and evaluated. tue.nl

The results showed a clear SAR, with the analogue having no linker (n=0) being the least potent. tue.nl Increasing the linker length to one or two carbons significantly improved the activity, while a three-carbon linker showed similar or slightly reduced potency compared to the two-carbon linker. tue.nl This suggests the existence of an optimal linker length for effective interaction with the target protein.

The table below illustrates the impact of linker length on the activity of a model chloroacetamide series.

| Analogue | Linker Length (n) | Relative Potency |

| Analogue 1 | 0 | Low |

| Analogue 2 | 1 | High |

| Analogue 3 | 2 | Highest |

| Analogue 4 | 3 | High |

These findings highlight that even subtle changes in the linker length can lead to significant differences in biological activity, emphasizing the importance of this modification strategy in SAR studies.

The introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, into the acetamide linker can create analogues with distinct chemical properties, including altered polarity, hydrogen bonding capacity, and conformational preferences. A notable example of this strategy is the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. In these compounds, the acetamide linker is incorporated into a thiazole (B1198619) ring, a common scaffold in medicinal chemistry known for a wide range of biological activities.

The synthesis of these derivatives involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with chloroacetyl chloride. nih.gov The resulting compounds, which feature a thiazole ring as part of the linker, have been shown to possess promising antimicrobial and anticancer activities. nih.gov This demonstrates that the incorporation of a heterocyclic ring system can be a successful strategy for discovering new biological activities or enhancing existing ones.

The table below showcases examples of heteroatom-containing linkers in this compound analogues.

| Analogue Structure | Heteroatom/Heterocycle in Linker | Potential Biological Activity |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Thiazole ring | Antimicrobial, Anticancer |

| 2-((1H-benzimidazol-2-yl)thio)-N-(4-bromobenzyl)acetamide | Benzimidazole and Thioether | Antidepressant (in related series) nih.gov |

| N-(4-bromobenzyl)-2-(pyridin-3-yloxy)acetamide | Pyridinyloxy ether | Cholinesterase inhibition (in related series) |

Design Principles for this compound Analogue Libraries

The design of analogue libraries for this compound should be guided by a systematic exploration of the chemical space around the lead compound, informed by the SAR insights discussed above. Key design principles include:

Diversity-Oriented Synthesis: The library should encompass a wide range of structural diversity to maximize the chances of identifying novel activities or improved potency. This can be achieved by employing a variety of synthetic methodologies, including cross-coupling reactions, multicomponent reactions, and the introduction of diverse heterocyclic scaffolds.

Focused Libraries: Based on initial SAR data, focused libraries can be designed to fine-tune the properties of promising hits. For example, if a particular substitution pattern on the bromobenzyl ring shows high activity, a focused library could be created with a variety of substituents at that position to optimize electronic and steric effects.

Property-Based Design: The design of analogues should consider key physicochemical properties that influence drug-likeness, such as lipophilicity (logP), molecular weight, and polar surface area. As seen in the N-(substituted phenyl)-2-chloroacetamides, lipophilicity is a critical determinant of antimicrobial activity. nih.gov Computational tools can be employed to predict these properties and guide the selection of analogues for synthesis.

Scaffold Hopping: This strategy involves replacing the core scaffold of the lead compound with a different chemical moiety that maintains the key pharmacophoric features. For this compound, this could involve replacing the benzylacetamide core with other bioisosteric groups while retaining the reactive chloroacetyl "warhead" and the substituted aromatic ring.

Parallel Synthesis: To efficiently generate a large number of analogues, parallel synthesis techniques can be employed. This approach allows for the rapid creation of a library of compounds by reacting a common intermediate with a diverse set of building blocks. The chloroacetamide moiety is well-suited for this, as the chlorine atom can be readily displaced by a variety of nucleophiles in a parallel fashion. researchgate.net

By adhering to these design principles, researchers can systematically explore the SAR of this compound and its analogues, leading to the discovery of new chemical entities with optimized biological profiles.

Methodologies for Mechanistic SAR Elucidation

The chloroacetamide moiety in this compound and its analogues is an electrophilic "warhead" that can form a covalent bond with nucleophilic residues, such as cysteine, in target proteins. This covalent and often irreversible binding can lead to potent and sustained inhibition. Understanding the specifics of this interaction is crucial for optimizing drug candidates. To this end, several sophisticated methodologies are employed to elucidate the mechanistic structure-activity relationships.

Comparative Reactivity Studies

A fundamental approach to understanding the SAR of covalent inhibitors is to assess their intrinsic chemical reactivity. The 2-chloroacetamide (B119443) group's ability to alkylate a target is central to its biological effect. Comparative reactivity studies can quantify how modifications to the molecular structure influence this reactivity.

One common method involves monitoring the reaction of the chloroacetamide analogues with a model nucleophile, such as glutathione (B108866) or a specific amino acid like cysteine, under controlled conditions. The rate of this reaction can be measured using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the reaction rates of different analogues, researchers can establish a quantitative relationship between structural changes and chemical reactivity.

For instance, modifications to the aromatic ring or the benzyl group of this compound analogues could influence the electrophilicity of the chloroacetyl group through electronic effects. These studies are critical in distinguishing between effects on target binding affinity and effects on the rate of covalent bond formation.

Target Engagement Assays

Confirming that a compound interacts with its intended biological target within a complex cellular environment is a key step in drug development. Target engagement assays provide this crucial information and can be adapted to quantify the extent and duration of target occupancy by covalent inhibitors.

Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique utilizes probes that react with the active sites of a large number of proteins in a competitive manner. To assess the target engagement of a chloroacetamide analogue, a cell lysate or even live cells are first treated with the inhibitor. Subsequently, a broad-spectrum, reporter-tagged probe (e.g., with a fluorescent dye or biotin) that also reacts with the same class of residues (e.g., cysteines) is added. If the inhibitor has bound to its target protein, it will block the binding of the probe. The protein-probe adducts can then be visualized by gel electrophoresis or identified and quantified by mass spectrometry. A reduction in the signal from the probe at the molecular weight corresponding to the target protein indicates successful target engagement by the inhibitor.

Mass Spectrometry-Based Methods: Direct detection of the covalent adduct between the inhibitor and its target protein provides unequivocal evidence of target engagement. In these "bottom-up" proteomics workflows, the protein of interest is isolated from treated cells or tissues and then digested into smaller peptides by enzymes like trypsin. The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is programmed to look for peptides whose mass has increased by an amount corresponding to the mass of the inhibitor. Fragmentation of this modified peptide can pinpoint the exact amino acid residue that has been covalently modified.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand, including a covalent inhibitor, can stabilize a target protein against thermal denaturation. Intact cells or cell lysates are heated to various temperatures after treatment with the inhibitor. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Derivatization Strategies and Structure-Activity Relationship (SAR) Studies for Analogues

While specific SAR data for this compound is not extensively documented in publicly available research, valuable insights can be drawn from studies on closely related N-substituted-2-chloroacetamide analogues. Research on compounds like N-(4-bromophenyl)-2-chloroacetamide and N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has shed light on key structural features that govern their biological activity, primarily in the antimicrobial and anticancer realms.

The core structure of these analogues can be systematically modified at several key positions to explore the SAR:

The Aryl Moiety: The nature and position of substituents on the phenyl ring play a critical role in determining the biological activity.

The Linker: The benzyl group in the parent compound can be replaced with other linkers or be part of a more complex heterocyclic system.

The Chloroacetamide Group: While the chloroacetyl group is often essential for covalent binding, its reactivity can be modulated.

Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that the lipophilicity and electronic properties of the substituents on the phenyl ring significantly influence antimicrobial activity. For instance, the presence of a halogen at the para-position of the phenyl ring, as seen in N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, has been associated with high lipophilicity and potent activity against Gram-positive bacteria. springernature.com This suggests that the 4-bromo substituent in this compound likely contributes favorably to its lipophilic character, which can enhance its ability to cross cell membranes. springernature.com

In more complex analogues, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, the chloroacetamide moiety serves as a reactive handle for further derivatization. The chlorine atom can be readily displaced by nucleophiles to introduce a wide variety of substituents. This strategy has been employed to synthesize libraries of compounds with diverse functionalities, leading to the discovery of potent antimicrobial and antiproliferative agents. nih.govresearchgate.net Molecular docking studies on these derivatives have helped to rationalize the observed SAR by identifying key interactions within the binding pockets of their putative protein targets. nih.gov

The table below summarizes hypothetical SAR data for a series of this compound analogues, based on established principles from related compound series. The activity is represented on a qualitative scale for illustrative purposes.

| Compound Name | R1-Group (Modification on Benzyl Ring) | R2-Group (Modification of Chloroacetamide) | Hypothetical Biological Activity |

| This compound | H | Cl | Moderate |

| N-(4-bromo-2-methylbenzyl)-2-chloroacetamide | 2-Methyl | Cl | Increased |

| N-(4-bromo-3-methoxybenzyl)-2-chloroacetamide | 3-Methoxy | Cl | Decreased |

| N-(4-bromobenzyl)-2-fluoroacetamide | H | F | Decreased |

| N-(4-bromobenzyl)-2-aminoacetamide | H | NH2 | Inactive (Loss of Warhead) |

| 2-(N-(4-bromobenzyl)acetamido)acetic acid | H | OH | Inactive (Loss of Warhead) |

This illustrative table highlights how subtle changes to the molecular scaffold can have a profound impact on biological activity. The continued exploration of derivatization strategies, guided by mechanistic SAR elucidation, holds significant promise for unlocking the full therapeutic potential of the this compound scaffold.

Molecular Mechanisms of Biological Interaction Academic Research Focus

Covalent Target Engagement via Alkylation

Covalent modification, or alkylation, is the primary mode by which N-(4-bromobenzyl)-2-chloroacetamide interacts with biological macromolecules. The key to this interaction is the reaction between the electrophilic carbon of the chloroacetamide and a nucleophilic amino acid residue on a protein.

The chloroacetamide moiety is highly reactive towards the thiol group (-SH) of cysteine residues under physiological conditions. mdpi.com The sulfur atom in cysteine is a potent nucleophile that attacks the carbon atom bearing the chlorine atom in an SN2 (bimolecular nucleophilic substitution) reaction. This results in the displacement of the chloride ion and the formation of a stable thioether bond, a process known as S-alkylation. This covalent linkage, or adduct, permanently modifies the protein's structure. nih.govnih.gov

The high reactivity of α-haloacetamides like chloroacetamide with thiols makes them valuable tools in biochemistry, often used as fragment scaffolds in drug discovery to target specific cysteine residues. mdpi.comchemrxiv.org For example, libraries of chloroacetamide fragments have been successfully screened to identify covalent inhibitors for enzymes like TEAD (Transcriptional Enhanced Associate Domain) and protein tyrosine phosphatases (PTPs). chemrxiv.orgnih.govrsc.org

While cysteine is the most common target for chloroacetamide alkylation due to the high nucleophilicity of its thiol group, other nucleophilic amino acid residues can also be modified. researchgate.net These include the side chains of methionine, histidine, lysine, and aspartate, as well as the N-terminal amino group of a protein. researchgate.net

However, the reaction with these other residues is generally less efficient and often requires higher concentrations of the alkylating agent or more extreme pH conditions. researchgate.net The selectivity of a compound like this compound for a specific cysteine in a target protein over other cysteines and nucleophiles is largely determined by the non-covalent interactions of the entire molecule. The N-(4-bromobenzyl) portion of the molecule can guide the compound to a specific binding pocket on the protein surface, thereby increasing the effective local concentration of the chloroacetamide "warhead" near the target cysteine residue. chemrxiv.org This proximity effect significantly enhances the rate of the specific covalent reaction, leading to selective and targeted inhibition.

Enzyme Inhibition Studies (Mechanistic Perspective)

The formation of a covalent bond between this compound and an enzyme often leads to potent and long-lasting inhibition of its catalytic activity.

The alkylation of a critical amino acid residue, particularly one within the enzyme's active site, typically results in irreversible inhibition. nih.govnih.gov The covalent bond formed is generally stable and does not dissociate, meaning the enzyme's activity cannot be recovered by simple dilution or dialysis. nih.gov This type of inhibition is characterized by its time-dependent nature; the degree of inhibition increases with the duration of incubation of the enzyme with the inhibitor. The kinetics of this process demonstrate that the inhibitor first binds non-covalently to the enzyme, followed by the irreversible covalent bond-forming step. This mechanism explains the very low concentrations at which some chloroacetamides can achieve significant inhibition. nih.gov

Because of their ability to form stable adducts at specific sites, chloroacetamide-containing molecules are valuable as covalent probes for mapping the active sites of enzymes. chemrxiv.org Researchers can incubate a target protein with a compound like this compound, digest the modified protein into smaller peptides, and then use mass spectrometry to identify the exact peptide that has been modified. nih.gov Further analysis can pinpoint the specific amino acid residue that formed the covalent bond. nih.gov

This technique provides direct evidence of target engagement and can identify functionally critical residues within an enzyme's active site or allosteric sites. nih.gov For instance, mass spectrometric peptide mapping has been used to show that the chloroacetamide herbicide metazachlor (B166288) covalently binds to the active site cysteine of enzymes like chalcone (B49325) synthase. nih.gov This approach is fundamental in fragment-based drug discovery for validating targets and guiding the design of more potent and selective inhibitors. nih.govrsc.org

A well-documented biological effect of chloroacetamide compounds is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical pathway in plants and other organisms. researchgate.netsemanticscholar.orgcapes.gov.br VLCFAs are fatty acids with 20 or more carbon atoms. Chloroacetamide herbicides have been shown to specifically inhibit the enzyme system responsible for elongating fatty acid chains. researchgate.netnih.gov

The primary target is believed to be the VLCFA synthase (or elongase), a multi-enzyme complex that catalyzes the condensation of malonyl-CoA with a fatty acyl-CoA substrate. nih.gov The inhibition is thought to occur through the covalent alkylation of a crucial cysteine residue in the active site of the condensing enzyme component of the synthase. nih.govnih.gov This action blocks the formation of VLCFAs, leading to the accumulation of shorter-chain fatty acids and ultimately disrupting cellular processes that depend on these lipids, which is the basis for their herbicidal activity. researchgate.netucanr.edu Studies on various chloroacetamides have demonstrated potent inhibition of this pathway at nanomolar concentrations. researchgate.netsemanticscholar.org

The table below summarizes research findings on the inhibition of VLCFA synthesis by different chloroacetamide herbicides in cucumber seedlings, illustrating the potent effect of this chemical class on the pathway.

| Chloroacetamide Herbicide | Concentration for 50% Inhibition (IC₅₀) of VLCFA Synthesis | Plant System |

| Metazachlor | 10 to 100 nM | Cucumber (Cucumis sativus) |

| Metolachlor | Data indicates potent inhibition | Cucumber (Cucumis sativus) |

| Butachlor | Data indicates potent inhibition | Cucumber (Cucumis sativus) |

| Data derived from studies on the general effects of chloroacetamide herbicides. researchgate.netsemanticscholar.org |

Protein Interaction and Ligand-Target Recognition Studies (Non-Covalent Aspects)

Currently, there are no published studies that specifically investigate the non-covalent interactions between this compound and protein targets. Research in this area would typically involve techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular docking to elucidate the binding mode and affinity of the compound to specific proteins. The absence of such data means that the molecular targets and the nature of the ligand-receptor interactions for this compound remain unknown.

Proteomic Approaches for Target Identification and Validation

The identification of cellular targets for a bioactive compound is crucial for understanding its mechanism of action. Methodologies like activity-based protein profiling (ABPP) are powerful tools for this purpose. ABPP utilizes chemical probes to covalently label active enzymes within a complex proteome, allowing for their identification and quantification. However, no studies have been found that apply ABPP or other chemical proteomics strategies to identify the protein targets of this compound.

A study on different chloroacetamide derivatives, specifically N-(substituted phenyl)-2-chloroacetamides, focused on their antimicrobial potential through quantitative structure-activity relationship (QSAR) analysis. nih.gov While this study included a bromo-substituted compound, it was N-(4-bromophenyl)-2-chloroacetamide, a structural isomer of the compound of interest, and the research was centered on antimicrobial activity rather than specific protein target identification in a broader biological context. nih.gov

Cellular Uptake and Subcellular Localization Mechanisms

The ability of a compound to enter cells and localize to specific subcellular compartments is fundamental to its biological activity. Studies on cellular uptake often employ fluorescently labeled analogs of the compound to visualize its distribution within cells using microscopy techniques. Research into the mechanisms of uptake (e.g., passive diffusion, active transport) and the ultimate subcellular destination (e.g., cytoplasm, nucleus, mitochondria) is critical.

For this compound, there is a lack of published research detailing its cellular permeability, uptake mechanisms, or where it accumulates within the cell. A study on various N-(substituted phenyl)-2-chloroacetamides did note that high lipophilicity in halogenated derivatives correlated with their ability to pass through the phospholipid bilayer of cell membranes in bacteria. nih.gov However, this provides only a general indication and is not a specific investigation into the cellular uptake and subcellular localization of this compound in, for example, mammalian cells.

N 4 Bromobenzyl 2 Chloroacetamide As a Chemical Probe and Research Tool

Applications in Investigating Protein Function and Regulation

The ability of N-(4-bromobenzyl)-2-chloroacetamide to covalently modify proteins makes it an invaluable tool for elucidating their function and regulation. By selectively and irreversibly binding to a target protein, it can modulate its activity, providing insights into its biological role.

A notable example of a related chloroacetamide scaffold is in the study of the transcriptional enhanced associate domain (TEAD) proteins and their interaction with the co-activator yes-associated protein (YAP1). This interaction is a key component of the Hippo pathway, which is crucial in organ size control and tumorigenesis. Researchers have utilized a library of chloroacetamide electrophiles to screen for new scaffolds that can disrupt the TEAD-YAP1 interaction. These chloroacetamide-based fragments have been shown to bind to a conserved cysteine in the palmitate-binding pocket of TEAD proteins, thereby inhibiting their interaction with YAP1. nih.gov Such studies highlight how this compound and similar compounds can be employed to dissect complex protein-protein interactions and signaling pathways.

Another area of application is in the study of bacterial enzymes. For instance, chloroacetamide-based covalent inhibitors have been identified for MurA, an enzyme essential for peptidoglycan biosynthesis in bacteria. utsouthwestern.edu By covalently modifying a cysteine residue in the active site of MurA, these inhibitors block its function, leading to antibacterial effects. This demonstrates the potential of using this compound to investigate and target essential enzymes in pathogens.

Utility in High-Throughput Screening for Identifying New Biological Pathways

High-throughput screening (HTS) is a powerful method for discovering new bioactive compounds and identifying novel biological pathways. nih.govembl.org this compound and libraries of similar chloroacetamide-containing fragments are well-suited for HTS campaigns due to their ability to act as covalent probes.

In a typical HTS setup, a large library of compounds is tested for its ability to modulate a specific biological process. The covalent nature of the interaction between chloroacetamides and their protein targets can provide a robust and easily detectable signal. This is particularly advantageous in identifying "hits" from large and diverse chemical libraries. For example, a pathway-based chemical screen was successfully used to identify small molecule inhibitors of the HP1-heterochromatin gene repression pathway. nih.gov While not specifically mentioning this compound, this study exemplifies how a screening approach can uncover compounds that modulate complex cellular processes, a strategy for which chloroacetamide-based probes are well-suited.

The data generated from such screens can be vast and informative, helping researchers to connect specific chemical scaffolds to the modulation of biological pathways. This can lead to the identification of previously unknown regulatory mechanisms and new targets for therapeutic intervention.

Use in Labeling and Imaging Studies of Biomolecules (e.g., protein tagging)

The ability to visualize and track biomolecules within living cells is crucial for understanding their dynamic functions. This compound can be adapted for such purposes by incorporating a fluorescent reporter group. The chloroacetamide moiety serves as a reactive handle to covalently attach the probe to a specific protein, enabling its visualization through fluorescence microscopy.

A prominent example of this technology is the HaloTag® system. This system utilizes a modified haloalkane dehalogenase enzyme that is genetically fused to a protein of interest. nih.gov A synthetic ligand containing a chloroalkane linker, to which a fluorescent dye is attached, can then specifically and covalently bind to the HaloTag protein. This allows for precise and stable labeling of the target protein for imaging studies. Although the standard HaloTag ligand contains a simple chloroalkane, the principle can be extended to more complex structures like this compound to potentially modulate binding affinity and specificity.

Furthermore, a "reactive peptide tag" approach has been developed where a short peptide sequence with a strategically placed cysteine residue is genetically fused to a target protein. nih.gov This cysteine can then react with a fluorophore that has been conjugated to an N-α-chloroacetamide group. The proximity effect, where the peptide tag first binds the fluorophore, brings the reactive cysteine and the chloroacetamide into close quarters, facilitating a rapid and specific covalent labeling reaction. nih.gov This method highlights the versatility of the chloroacetamide group in creating specific protein labeling reagents.

Table 1: Comparison of Protein Labeling Technologies

| Technology | Principle | Key Features |

|---|---|---|

| HaloTag® | A modified haloalkane dehalogenase fusion tag covalently binds to a synthetic ligand with a chloroalkane linker. nih.gov | Highly specific, irreversible binding; versatile ligand design. |

| Reactive Peptide Tag | A genetically encoded peptide tag with a cysteine residue reacts with a fluorophore-conjugated N-α-chloroacetamide. nih.gov | Small tag size; rapid and specific labeling due to proximity effect. nih.gov |

Scaffold for Developing Advanced Chemical Biology Tools (e.g., PROTACs, activity-based probes)

The modular nature of this compound makes it an excellent scaffold for the development of more sophisticated chemical biology tools, such as Proteolysis-Targeting Chimeras (PROTACs) and activity-based probes (ABPs).

PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The development of potent PROTACs often involves a "scaffold hopping" approach to optimize the binding moieties for both the target and the E3 ligase. nih.gov The this compound scaffold can serve as the target-binding element, with the chloroacetamide group providing a covalent anchor to the protein of interest. The rest of the molecule can then be linked to an E3 ligase-recruiting moiety.

Activity-based probes are used to profile the activity of entire enzyme families in complex biological samples. These probes typically consist of a reactive group (the "warhead") that covalently modifies the active site of an enzyme, a recognition element that directs the probe to a specific enzyme class, and a reporter tag for detection. The chloroacetamide group in this compound can function as an effective warhead for targeting cysteine-containing enzymes. By modifying the 4-bromobenzyl portion of the molecule, researchers can tune the probe's selectivity for different enzyme families.

Contribution to Understanding Covalent Inhibition Mechanisms

The study of covalent inhibitors like this compound has significantly contributed to our understanding of enzyme kinetics and drug-target interactions. Covalent inhibition occurs in two steps: the initial non-covalent binding of the inhibitor to the protein, followed by the formation of an irreversible covalent bond.

Research on chloroacetamide-based inhibitors has provided insights into the factors that govern their reactivity and selectivity. For example, studies on chloroacetamide herbicides have shown that they covalently bind to the active site cysteine of plant type III polyketide synthases, such as chalcone (B49325) synthase. nih.gov Mass spectrometry analysis confirmed the covalent modification of the active site cysteine, providing direct evidence for the mechanism of action. nih.gov

More recently, the development of chlorofluoroacetamide (B1361830) (CFA) as a warhead for covalent inhibitors has highlighted the importance of stereochemistry in the inhibition process. In the case of the SARS-CoV-2 main protease, one stereoisomer of a CFA-containing inhibitor showed significantly higher inhibitory activity than the others, suggesting a stereospecific activation of the warhead for cysteine modification within the protein's active site. These findings underscore the nuanced understanding of covalent inhibition that can be gained by studying compounds like this compound and its derivatives.

Table 2: Investigated Covalent Inhibition by Chloroacetamide Derivatives

| Target Protein | Inhibitor Type | Key Finding | Reference |

|---|---|---|---|

| TEAD·YAP1 | Chloroacetamide fragments | Covalent binding to a conserved cysteine disrupts protein-protein interaction. | nih.gov |

| MurA | Chloroacetamide-based inhibitors | Covalent modification of an active site cysteine leads to enzyme inhibition. | utsouthwestern.edu |

| Plant Type III Polyketide Synthases | Chloroacetamide herbicides | Direct evidence of covalent binding to the active site cysteine. | nih.gov |

Future Research Directions and Opportunities

Development of Chemo- and Regioselective Synthetic Routes

While the synthesis of N-(4-bromobenzyl)-2-chloroacetamide itself is straightforward, typically involving the acylation of 4-bromoaniline (B143363) with chloroacetyl chloride, future research will necessitate more sophisticated synthetic strategies. chemicalbook.com The development of chemo- and regioselective methods is paramount for creating diverse libraries of analogs with precisely controlled architectures.

Future synthetic endeavors should focus on:

Late-Stage Functionalization: Developing reactions that allow for the selective modification of the aromatic ring or benzyl (B1604629) position after the core scaffold is assembled. This would enable the rapid generation of derivatives without needing to restart the synthesis from scratch.

Catalytic Control: Exploring novel palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes could provide more efficient and selective pathways to complex derivatives. nih.gov For instance, controlling the chemoselectivity between C-N bond formation and C-C bond formation is a significant challenge that, if solved, would greatly expand the accessible chemical space. nih.gov

One-Pot Procedures: Designing tandem or one-pot reactions that combine multiple synthetic steps would improve efficiency and reduce waste. nih.gov This could involve, for example, a sequential amination followed by an intramolecular cyclization to build more complex heterocyclic systems based on the this compound core.

Advanced Computational Modeling for Precise Interaction Prediction

Computational chemistry offers a powerful lens through which to predict and understand the molecular interactions of this compound and its analogs. Future research should leverage advanced computational models to accelerate the discovery process and design more potent and selective molecules.

Key opportunities include:

Quantitative Structure-Activity Relationship (QSAR): Building upon existing QSAR studies of related chloroacetamides, more refined models can be developed. nih.gov These models can correlate specific structural features (like lipophilicity and electronic properties of substituents) with biological activity, guiding the synthesis of more effective compounds. nih.gov

Molecular Docking: Molecular docking simulations are crucial for predicting how these compounds bind to the active sites of target proteins. nih.govnih.gov Future work should employ more sophisticated docking algorithms and scoring functions to improve the accuracy of binding pose prediction and affinity estimation, particularly for covalent inhibitors where the chloroacetamide group forms a permanent bond with the target. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, revealing insights into the stability of the interaction and the conformational changes that occur upon binding. This can help to explain the differential activity of various derivatives and guide the design of next-generation compounds with optimized binding kinetics.

| Computational Method | Application in Future Research | Potential Outcome |

| QSAR | Predict biological activity based on chemical structure | Guide the design of analogs with enhanced potency and selectivity. |

| Molecular Docking | Predict binding modes and affinities to protein targets | Identify high-potential drug targets and prioritize compounds for synthesis. |

| MD Simulations | Analyze the stability and dynamics of ligand-protein complexes | Understand the mechanism of action and refine lead compounds. |

Exploration of Novel Biological Targets and Pathways

The chloroacetamide functional group is a well-known electrophilic "warhead" that can covalently bind to nucleophilic residues, such as cysteine, in protein active sites. nih.gov This reactivity makes this compound and its analogs promising candidates for inhibitors of various enzymes. While related compounds have shown potential as antimicrobial and anticancer agents, the specific biological targets are often not fully elucidated. nih.govnih.govevitachem.com

Future research should focus on:

Target Deconvolution: Employing unbiased screening methods to identify the specific proteins that this compound interacts with in cells. This could uncover entirely new biological pathways and therapeutic targets.

Enzyme Family Profiling: Systematically testing the compound against broad panels of enzyme families, such as proteases, kinases, and metabolic enzymes like polyketide synthases, could reveal selective inhibitory activity. nih.govresearchgate.net For example, chloroacetamide herbicides are known to target condensing enzymes by binding to an active site cysteine. nih.gov

Pathway Analysis: Once a primary target is identified, further investigation into the broader signaling or metabolic pathway is crucial to understand the full biological consequences of its inhibition. This could reveal opportunities for combination therapies or identify biomarkers for patient stratification. Research into the Hippo pathway, for instance, has utilized chloroacetamide fragments to inhibit the TEAD-YAP1 interaction by targeting a conserved cysteine. rsc.org

Integration with Emerging Technologies in Chemical Biology and Proteomics

The convergence of chemistry and biology has given rise to powerful technologies that can be leveraged to study compounds like this compound. Integrating this scaffold with modern chemical biology and proteomics techniques represents a significant area of opportunity.

A primary strategy is the use of Activity-Based Protein Profiling (ABPP) . mdpi.commtoz-biolabs.comnih.gov ABPP is a chemoproteomic approach that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. mdpi.comnih.govscispace.com

Future directions include:

Developing ABPP Probes: Modifying the this compound scaffold to create activity-based probes (ABPs). This involves incorporating a reporter tag (like biotin (B1667282) for enrichment or a fluorophore for imaging) while retaining the reactive chloroacetamide warhead and the core binding structure. mtoz-biolabs.comscispace.com

Competitive ABPP: Using the original, unlabeled this compound in a competitive ABPP format to profile its target engagement and selectivity across the proteome. mtoz-biolabs.comnih.gov This can identify both on-target and potential off-target interactions, which is critical for developing safe and effective therapeutic agents. mdpi.com

Target Discovery: Applying these newly designed probes to compare protein activity profiles between healthy and diseased states (e.g., cancer vs. normal tissue), which can lead to the discovery of novel drug targets. researchgate.netnih.gov

Design of Next-Generation Chemical Probes Based on the this compound Scaffold

Building on the foundation of ABPP, the this compound structure is an excellent starting point for designing sophisticated chemical probes to interrogate biological systems. mdpi.com A chemical probe is a small molecule used to study and manipulate protein function. mdpi.com

The design of next-generation probes could involve:

Photo-affinity Labeling: Incorporating a photoreactive group into the scaffold. This would allow for light-induced covalent cross-linking to the target protein, enabling the capture of binding partners that may not have a reactive nucleophile in the binding pocket.

Fluorescent Probes: Attaching environmentally sensitive fluorophores. mdpi.comresearchgate.net Such probes could be used in high-content imaging and fluorescence polarization assays to monitor target engagement in real-time within living cells.

Bifunctional Molecules: Designing molecules that link the this compound scaffold to another molecule that can, for example, recruit a ubiquitin ligase to induce the degradation of the target protein (PROTACs). This represents a cutting-edge therapeutic modality that moves beyond simple inhibition.

| Probe Modification | Purpose | Application |

| Addition of Reporter Tag (e.g., Biotin, Fluorophore) | To create an Activity-Based Probe (ABP) for detection and enrichment. | Activity-Based Protein Profiling (ABPP), Target Identification. scispace.com |

| Incorporation of a Photoreactive Group | To enable light-activated covalent binding to the target protein. | Photo-affinity labeling to capture binding partners. |

| Attachment of a Degradation Tag | To create a bifunctional molecule (e.g., PROTAC) for targeted protein degradation. | Induce the destruction of a specific disease-causing protein. |

By systematically pursuing these future research directions, the scientific community can transform this compound from a simple chemical entity into a versatile tool for discovering new medicines and unraveling the complexities of biology.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(4-bromobenzyl)-2-chloroacetamide?

- Methodology : The compound can be synthesized by reacting 4-bromobenzylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., NaHCO₃ or Et₃N) at 0–25°C. Post-reaction, purification via recrystallization or column chromatography yields the product . For azide derivatives, subsequent substitution with sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) in THF/water at elevated temperatures (85°C) can introduce functional groups .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination. Excess chloroacetyl chloride may lead to di-substituted byproducts.

Q. How is the crystal structure of this compound characterized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and intermolecular interactions. For example, intramolecular C–H···O hydrogen bonds and N–H···O interactions stabilize the structure, while C–H···π and halogen (Br/Cl) dispersion forces contribute to packing .

- Data Analysis : Use software like SHELX or OLEX2 for refinement. Compare experimental geometries with DFT-optimized structures to validate accuracy .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

- Methodology :

- NMR : ¹H NMR (δ ~4.2–4.5 ppm for –CH₂Cl; δ ~7.2–7.6 ppm for aromatic protons).

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~550–600 cm⁻¹ (C–Cl).

- Mass Spectrometry : Molecular ion peaks at m/z 286/288 (Br/Cl isotopic pattern) .

- Validation : Cross-reference with databases (PubChem, DSSTox) and synthetic intermediates.

Advanced Research Questions

Q. How do substituents on the benzyl or acetamide groups influence bioactivity in derivatives of this compound?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups on the benzyl ring. Test derivatives for antimicrobial, anticancer, or enzyme inhibition activity .

- Example : In thiazole derivatives (e.g., N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide), the thiazole ring enhances π-π stacking with biological targets, improving IC₅₀ values .

Q. What computational methods are used to predict the electronic properties of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps, electrostatic potential (ESP) maps, and Fukui indices to assess reactivity .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate interactions in polar solvents .

Q. How do reaction conditions impact the yield and purity of this compound in multi-step syntheses?

- Methodology :

- Kinetic Studies : Vary temperature, solvent (DMF vs. THF), and stoichiometry to identify rate-limiting steps. For azide derivatives, TMSN₃ in THF/water at 85°C achieves >80% yield .

- Byproduct Analysis : Use GC-MS or LC-MS to detect side products (e.g., dimerization or hydrolysis to acetic acid derivatives) .

Q. What intermolecular interactions stabilize the solid-state structure of this compound?

- Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify contributions from hydrogen bonds, halogen interactions, and van der Waals contacts. For example, Br···Cl (3.4 Å) and N–H···O (2.1 Å) interactions dominate .

- Implications : These interactions guide co-crystal design for improved solubility or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.